molecular formula C7H12FNO3S B2840409 (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride CAS No. 2253638-55-8

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Cat. No. B2840409
CAS RN: 2253638-55-8
M. Wt: 209.24
InChI Key: ATTREIICEZVSGJ-UHFFFAOYSA-N
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Description

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride, also known as EMMSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMMSF is a sulfonyl fluoride compound that has been synthesized using various methods.

Scientific Research Applications

Acceleration of Reaction Rates

Methanesulfonyl fluoride is known for its role in the acceleration of reaction rates with enzymes such as acetylcholinesterase. Kitz and Wilson (1963) described how methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor, interacting with acetylcholinesterase to produce a methanesulfonyl enzyme derivative. This interaction notably affects the enzyme's normal catalytic activity, providing insights into enzyme inhibition mechanisms and potential therapeutic applications (Kitz & Wilson, 1963).

Synthesis of Vinyl Fluorides

In the context of synthetic chemistry, McCarthy et al. (1990) demonstrated a novel route to vinyl fluorides using a carbanion generated from fluoromethyl phenyl sulfone, showcasing a two-step process that includes the use of methanesulfonyl fluoride as a key reagent. This methodology offers a facile route to vinyl fluorides, highlighting the compound's utility in creating valuable chemical entities for further research and application (McCarthy et al., 1990).

Selective Fluorination Techniques

Makino and Yoshioka (1987) explored the selective fluorination of substituted methanols using methanesulfonyl fluoride, demonstrating its effectiveness in nucleophilic substitution reactions. This work illuminates the compound's versatility in synthesizing fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science (Makino & Yoshioka, 1987).

Development of New Synthetic Pathways

The research also touches on the creation of new synthetic pathways involving sulfonyl fluoride derivatives. Fang et al. (2020) developed a protocol for the synthesis of oxazolyl sulfonyl fluorides via a Rh2(OAc)4-catalyzed annulation, which opens up new avenues for the design of sulfonyl fluoride-based warheads in drug discovery and chemical biology (Fang et al., 2020).

Labeling Reagents for Positron Emission Tomography

Further application is found in the development of labeling reagents for positron emission tomography (PET). Glaser et al. (2004) discussed the preparation of (18)F-fluorothiols as a new generation of peptide labeling reagents, utilizing methanesulfonyl precursors. This research underscores the potential of sulfonyl fluoride derivatives in creating advanced diagnostic tools for medical imaging (Glaser et al., 2004).

properties

IUPAC Name

(1-ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO3S/c1-3-9-4-7(2,6(9)10)5-13(8,11)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTREIICEZVSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)(C)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

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